molecular formula C16H19NO4 B8236011 4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol)

4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol)

Cat. No.: B8236011
M. Wt: 289.33 g/mol
InChI Key: WIPSHAFWMFSPNW-UHFFFAOYSA-N
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Description

4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) is a chemical compound known for its unique structure and properties It is a type of Schiff base, which is a compound typically formed by the condensation of an amine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) involves the reaction of 2-methoxybenzaldehyde with a diamine compound. The reaction typically occurs under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the Schiff base.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde precursors.

    Substitution: The methoxy groups on the phenol rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine and aldehyde compounds.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) exerts its effects involves its ability to form stable complexes with metal ions. This property is particularly useful in corrosion inhibition, where the compound adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion. The molecular targets include metal surfaces, and the pathways involve adsorption and complexation reactions .

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Azanediylbis(methylene))bis(2-hydroxyphenol): Similar structure but with hydroxyl groups instead of methoxy groups.

    4,4’-(Azanediylbis(methylene))bis(2-chlorophenol): Similar structure but with chlorine atoms instead of methoxy groups.

Uniqueness

4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) is unique due to its methoxy groups, which enhance its solubility and reactivity compared to its hydroxyl and chlorine analogs. This makes it particularly effective as a corrosion inhibitor and in forming stable metal complexes .

Properties

IUPAC Name

4-[[(4-hydroxy-3-methoxyphenyl)methylamino]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-20-15-7-11(3-5-13(15)18)9-17-10-12-4-6-14(19)16(8-12)21-2/h3-8,17-19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPSHAFWMFSPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC(=C(C=C2)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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